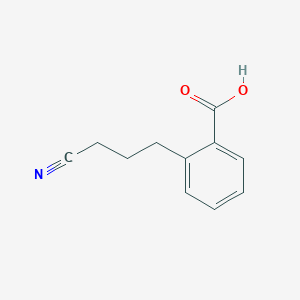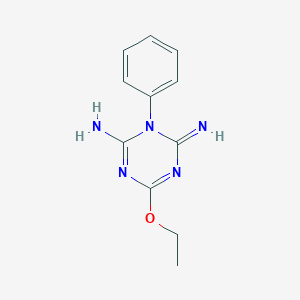
6-Nitropyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitropyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring with a nitro group at the 6-position and a keto group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitropyridazin-3(2H)-one typically involves the nitration of pyridazin-3(2H)-one. One common method is the reaction of pyridazin-3(2H)-one with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at low temperatures to control the nitration process and avoid over-nitration.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
6-Nitropyridazin-3(2H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: 6-Aminopyridazin-3(2H)-one.
Substitution: Various substituted pyridazin-3(2H)-one derivatives depending on the nucleophile used.
Scientific Research Applications
6-Nitropyridazin-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe or ligand in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-Nitropyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, its biological activity may involve the inhibition of specific enzymes or interaction with cellular receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyridazin-3(2H)-one: The parent compound without the nitro group.
6-Aminopyridazin-3(2H)-one: The reduced form of 6-Nitropyridazin-3(2H)-one.
6-Chloropyridazin-3(2H)-one: A halogenated derivative.
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can participate in various chemical transformations, making the compound versatile for synthetic applications. Additionally, its potential biological activity as a nitroaromatic compound distinguishes it from other pyridazin-3(2H)-one derivatives.
Properties
CAS No. |
61468-82-4 |
|---|---|
Molecular Formula |
C4H3N3O3 |
Molecular Weight |
141.09 g/mol |
IUPAC Name |
3-nitro-1H-pyridazin-6-one |
InChI |
InChI=1S/C4H3N3O3/c8-4-2-1-3(5-6-4)7(9)10/h1-2H,(H,6,8) |
InChI Key |
DSBIEECVEQOWTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NNC1=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Propan-2-yl)oxy]-2H-1,3,2-benzodioxaborole](/img/structure/B14573556.png)




![2,6-Bis[(pyridazin-3-yl)sulfanyl]-4-(2,4,4-trimethylpentan-2-yl)cyclohexan-1-one](/img/structure/B14573611.png)
![4-Piperidinemethanol, 1-[3,3-diphenyl-3-(2-pyridinyl)propyl]-4-phenyl-](/img/structure/B14573614.png)


![Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-3-methyl-](/img/structure/B14573637.png)
![N-(4-Methylphenyl)-N'-[(3-methylphenyl)(phenyl)methyl]thiourea](/img/structure/B14573641.png)
![2,4(1H,3H)-Quinolinedione, 3-[(2-chlorophenyl)amino]-3-hydroxy-](/img/structure/B14573648.png)
![2-[2,3-Bis(acetyloxy)phenyl][1,2]oxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B14573656.png)
